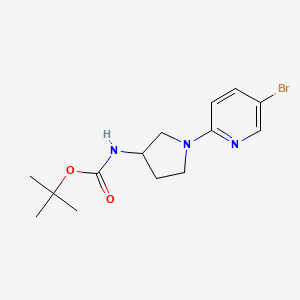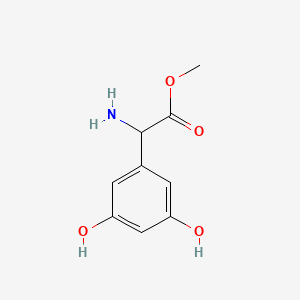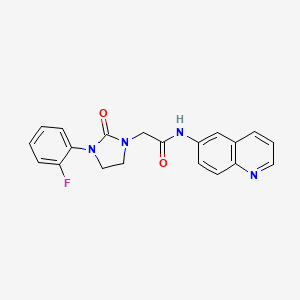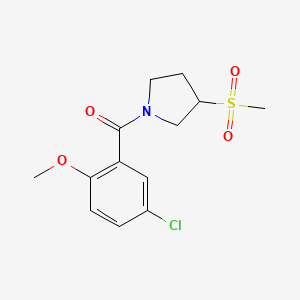
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
説明
“tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C14H20BrN3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 100°C for 6 hours . Ethyl acetate and water are added to the reaction solution, and the organic layer is washed five times with water. The organic layer is then dried over anhydrous sodium sulfate and filtered .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br . This indicates that the compound contains a pyrrolidine ring attached to a bromopyridine group via a carbamate linkage . Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.23 . It is a solid at room temperature .科学的研究の応用
Crystal Structure and Hydrogen Bond Analysis
The compound tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate has been studied for its crystal structure and hydrogen bonding properties. A notable example is the crystallographic analysis of a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, demonstrating the presence of intramolecular hydrogen bonds (Weber et al., 1995). This research provides insights into the structural characteristics and interactions within similar carbamate compounds.
Synthesis and Environmental Considerations
In the realm of synthetic chemistry, an efficient process for synthesizing similar compounds, such as tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester, has been developed. This process is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
Photocatalytic Applications
Recent advancements include the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox catalysis. This involves a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a cascade pathway for assembling a range of 3-aminochromones under mild conditions, significantly broadening the scope of photocatalyzed protocols (Wang et al., 2022).
Drug Synthesis and HIV Research
This compound has also been involved in the process research and development for synthesizing HIV protease inhibitors. A key step in the synthesis of a related intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, used in the production of HIV protease inhibitor BMS-232632, showcases the compound's significance in medicinal chemistry (Xu et al., 2002).
Solar Cell Applications
Additionally, the compound has found applications in dye-sensitized solar cells (DSSCs). Research on pyridine derivatives, including tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, as additives in bromide/tribromide electrolyte for DSSCs, has shown significant improvements in energy conversion efficiency (Bagheri et al., 2015).
Antitumor Activity
The compound has also been investigated for its potential in antitumor activities. In particular, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from tert-butylamidoxime, have been studied for their antitumor activity in vitro (Maftei et al., 2013).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJHINVCNZFKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2774824.png)

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate](/img/structure/B2774828.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)
![N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2774832.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2774837.png)

![N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2774842.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2774843.png)
![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)